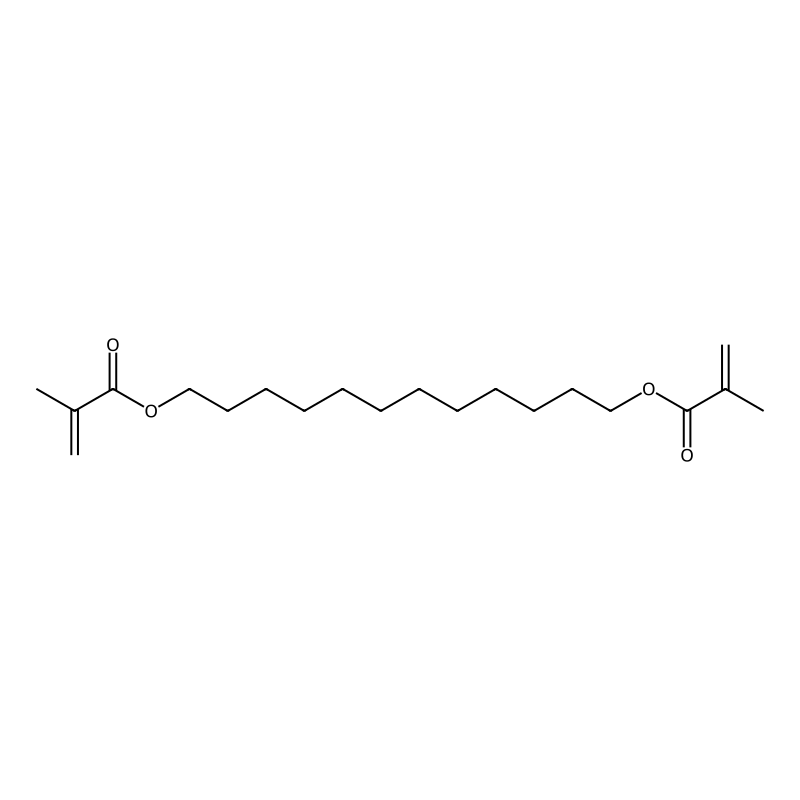

1,12-Dodecanediol dimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crosslinking agent in polymer synthesis

1,12-Dodecanediol dimethacrylate acts as a crosslinking agent in the synthesis of various polymers. Its two methacrylate groups can react with other monomers containing similar functionalities, forming a three-dimensional network structure and enhancing the mechanical properties of the resulting polymer []. This property makes it valuable for applications such as hydrogels, adhesives, and coatings [].

Component in dental materials

Due to its biocompatible nature and ability to undergo polymerization, 1,12-Dodecanediol dimethacrylate is used as a component in various dental materials, including composite resins and dental adhesives []. These materials require good mechanical strength, wear resistance, and biocompatibility, all of which are partially achieved through the incorporation of 1,12-Dodecanediol dimethacrylate.

Research in drug delivery systems

The ability of 1,12-Dodecanediol dimethacrylate to form hydrogels is being explored in the development of drug delivery systems. These hydrogels can encapsulate drugs and release them in a controlled manner, potentially improving drug efficacy and reducing side effects [].

1,12-Dodecanediol dimethacrylate is a chemical compound with the molecular formula C20H34O4 and a molar mass of 342.49 g/mol. It is classified as a dimethacrylate, which means it contains two methacrylate functional groups. This compound is often utilized in the synthesis of polymers and resins, particularly in dental materials and coatings due to its ability to undergo polymerization when exposed to light or heat. Its structure consists of a dodecane backbone with two methacrylate groups at each terminal, contributing to its reactivity and utility in various applications .

1,12-Dodecanediol dimethacrylate primarily participates in radical polymerization reactions. When exposed to ultraviolet light or heat, the methacrylate groups can initiate polymerization, leading to the formation of cross-linked networks. This property is particularly advantageous in applications such as dental composites and coatings, where durability and strength are essential.

The polymerization mechanism typically involves the following steps:

- Initiation: A radical initiator decomposes to form free radicals.

- Propagation: The free radicals react with the methacrylate groups, creating new radicals that continue the chain reaction.

- Termination: The reaction concludes when two radicals combine or when a radical reacts with an inhibitor .

1,12-Dodecanediol dimethacrylate can be synthesized through several methods:

- Esterification: By reacting 1,12-dodecanediol with methacrylic acid in the presence of a catalyst.

- Transesterification: Using methacrylic anhydride with 1,12-dodecanediol under controlled conditions.

- Direct Methacrylation: Involves direct reaction of dodecanediol with methacryloyl chloride .

These methods allow for variations in purity and yield based on reaction conditions such as temperature and catalyst choice.

The primary applications of 1,12-dodecanediol dimethacrylate include:

- Dental Materials: Used in the formulation of dental composites for crowns and bridges due to its excellent mechanical properties and adhesion.

- Coatings: Employed in protective coatings that require durability and resistance to environmental factors.

- Adhesives: Utilized in adhesives that need strong bonding capabilities .

Interaction studies have shown that 1,12-dodecanediol dimethacrylate interacts favorably with various fillers and additives used in dental materials. Its compatibility with silica-based fillers enhances the mechanical properties of composites. Additionally, studies indicate that its polymerization kinetics can be influenced by other monomers or initiators present in formulations .

Several compounds share structural similarities with 1,12-dodecanediol dimethacrylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,6-Hexanediol dimethacrylate | Shorter carbon chain (6 carbons) | Higher fluidity; less viscosity compared to dodecanediol |

| 1,10-Decanediol dimethacrylate | Intermediate carbon chain (10 carbons) | Balances viscosity and mechanical properties |

| Ethylene glycol dimethacrylate | Contains ethylene glycol units | Lower molecular weight; different thermal properties |

| Trimethylolpropane trimethacrylate | Contains three methacrylate groups | Greater crosslink density; different application scope |

1,12-Dodecanediol dimethacrylate stands out due to its longer carbon chain which contributes to unique physical properties like improved flexibility and lower glass transition temperature compared to shorter chain analogs .

1,12-Dodecanediol dimethacrylate, also known by its CAS number 72829-09-5, has been a subject of polymer chemistry research for several decades. The compound emerged as researchers sought to develop monomers that could provide specific properties to polymer networks, particularly enhanced flexibility combined with cross-linking capabilities. Its development paralleled the broader evolution of methacrylate chemistry, which has been foundational to advances in dental materials, coatings, and adhesive technologies since the mid-20th century.

The interest in this compound grew significantly as researchers discovered its ability to modify the mechanical properties of polymer networks while maintaining good thermal stability and chemical resistance. Early research focused primarily on its basic polymerization behavior, while more recent studies have explored its applications in specialized fields, including biomaterials and dental composites.

Significance in Methacrylate-Based Polymer Systems

In methacrylate-based polymer systems, 1,12-Dodecanediol dimethacrylate serves as a critical cross-linking agent that influences the mechanical, thermal, and chemical properties of the resulting materials. Its significance stems from several key characteristics:

First, the compound's long hydrophobic dodecane chain enhances the flexibility of polymer networks while reducing water absorption, making it valuable for applications requiring moisture resistance. Second, its difunctional nature enables efficient cross-linking, leading to improved mechanical strength and durability of the final polymer. Third, its compatibility with various other monomers allows for the tailoring of material properties through copolymerization.

The impact of 1,12-Dodecanediol dimethacrylate on polymer properties has made it particularly valuable in dental materials, where a balance of strength, flexibility, and biocompatibility is essential. Its integration into dental composites has contributed to improvements in wear resistance, color stability, and overall performance of restorative materials.

Current Research Landscape and Theoretical Frameworks

The current research landscape surrounding 1,12-Dodecanediol dimethacrylate encompasses several theoretical frameworks that guide its application in advanced materials. Contemporary studies focus on understanding the relationship between monomer structure and the resulting polymer properties, with particular emphasis on:

- Molecular dynamics during polymerization and their impact on network formation

- Structure-property relationships in cross-linked systems

- Interfacial interactions in composite materials

- Biocompatibility mechanisms in dental and medical applications

Recent theoretical work has also explored the role of this monomer in controlled polymerization techniques, aiming to develop materials with precise architectural control at the molecular level. Researchers continue to investigate how varying the concentration of 1,12-Dodecanediol dimethacrylate in monomer mixtures affects the final properties of polymers, providing a foundation for designing materials with specific performance characteristics.

1,12-Dodecanediol dimethacrylate exhibits complex free radical polymerization behavior characteristic of multifunctional methacrylate monomers [1]. The compound, with molecular formula C₂₀H₃₄O₄ and molecular weight 338.48 g/mol, contains two methacrylate functional groups connected by a flexible twelve-carbon aliphatic chain [13] [17]. This bifunctional structure enables crosslinking polymerization that leads to three-dimensional network formation through radical addition mechanisms [3].

The polymerization kinetics of 1,12-dodecanediol dimethacrylate follow the classical free radical mechanism involving initiation, propagation, and termination steps [1] [5]. During the initiation phase, photoinitiator radicals react with vinyl groups to form propagating macroradicals, which then undergo chain propagation through successive addition of monomer units [6]. The hydrophobic dodecane backbone contributes to increased molecular mobility compared to more rigid dimethacrylate structures, affecting the overall reaction kinetics [26] [30].

Autoacceleration phenomena occur early in the polymerization process, typically beginning at low conversion levels around 10-20% for dimethacrylate systems [23] [41]. This gel effect results from decreased termination rates as the medium viscosity increases due to network formation, leading to higher radical concentrations and accelerated polymerization rates [5] [41]. The maximum polymerization rate consistently occurs at approximately 18% conversion for dimethacrylate networks [23].

| Kinetic Parameter | Value | Reference Conditions |

|---|---|---|

| Gel Point Conversion | 5-10% | Room temperature photopolymerization |

| Rate Maximum Conversion | ~18% | Visible light initiation |

| Vitrification Conversion | 45-60% | Ambient conditions |

| Final Conversion | 60-80% | Standard curing protocols |

The polymerization rate exhibits a characteristic profile with rapid initial acceleration followed by deceleration as diffusion limitations become dominant [5] [23]. Autodeceleration occurs when propagation becomes diffusion-controlled, typically after the rate maximum, leading to progressively slower reaction rates despite continued conversion [16] [41].

Photoinitiation Pathways and Quantum Efficiency

Photoinitiation of 1,12-dodecanediol dimethacrylate polymerization can proceed through Type I or Type II photoinitiator systems [8] [32]. Type I photoinitiators, such as monoacylphosphine oxide systems, undergo direct photolysis to generate initiating radicals with quantum efficiencies typically ranging from 0.1 to 0.9 [9] [35]. Type II systems involve bimolecular reactions between photoinitiators and co-initiators, exemplified by camphorquinone-amine combinations commonly used in dimethacrylate formulations [8] [12].

The quantum efficiency of photoinitiator conversion varies significantly depending on the initiator system and environmental conditions [12] [35]. For camphorquinone-based systems, quantum yields of approximately 0.07 ± 0.01 have been reported, indicating that approximately 14 photons must be absorbed to cause one photoinitiator molecule to be consumed [12]. In oxygen-containing environments, quantum yields can increase dramatically due to chain reaction mechanisms involving oxygen participation [35].

Photoinitiation efficiency is influenced by the spectral overlap between the light source emission and photoinitiator absorption [12]. The integrated relative curing potential, calculated as the spectral integral of irradiance multiplied by photoinitiator absorbance, determines the effective absorbed power density [12]. Higher photoinitiator concentrations generally improve initiation rates but may also increase light attenuation in thick samples [10].

| Photoinitiator System | Quantum Yield | Wavelength Range (nm) | Initiation Efficiency |

|---|---|---|---|

| Camphorquinone/Amine | 0.07 ± 0.01 | 430-480 | Moderate |

| Monoacylphosphine Oxide | 0.1-0.9 | 380-420 | High |

| Titanocene | 0.7 | 450-500 | High (initial) |

| Three-component Systems | Variable | 400-500 | Very High |

Photoinitiation pathways involve excited state chemistry where absorbed photons promote photoinitiators to reactive singlet or triplet states [9]. Intersystem crossing, vibrational relaxation, and bimolecular quenching processes compete with productive radical formation, affecting overall quantum efficiency [11]. The presence of oxygen significantly impacts photoinitiation through both inhibition mechanisms and enhanced radical generation pathways [2] [35].

Termination Mechanisms in Network Formation

Termination mechanisms in 1,12-dodecanediol dimethacrylate polymerization evolve throughout the reaction as network formation progresses [14] [18]. In early stages, bimolecular termination between propagating radicals dominates through combination and disproportionation reactions [15] [31]. As conversion increases and crosslinking develops, diffusion limitations increasingly control termination kinetics [5] [18].

Chain length dependent termination becomes significant during network formation, particularly for dimethacrylate systems [18] [31]. Shorter radical chains exhibit higher termination rates due to enhanced diffusional mobility compared to longer macroradicals [6] [31]. This phenomenon leads to deviations from classical kinetic behavior and requires consideration in accurate modeling of crosslinking polymerizations [18].

Reaction diffusion controlled termination emerges as the dominant mechanism at moderate to high conversions [5] [18]. Under these conditions, propagating radicals must rely on chemical reaction to achieve spatial proximity for termination rather than translational diffusion [5]. This transition typically occurs when the glass transition temperature of the forming polymer approaches the reaction temperature [16].

Trapped radical formation represents a unique termination mode in highly crosslinked dimethacrylate networks [5] [14]. Radicals become physically isolated in densely crosslinked microdomains, leading to unimolecular termination processes that deviate from classical bimolecular kinetics [5]. These trapped radicals can persist for extended periods and contribute to post-cure reactions [2].

| Conversion Range | Dominant Termination Mechanism | Rate Dependence | Characteristic Features |

|---|---|---|---|

| 0-20% | Bimolecular combination/disproportionation | kt ∝ [R- ]² | Classical kinetics |

| 20-50% | Chain length dependent termination | Variable order | Deviation from square-root law |

| 50-70% | Reaction diffusion controlled | kt decreases sharply | Mobility limitations |

| >70% | Trapped radical termination | Unimolecular | Persistent radicals |

The transition between termination mechanisms depends on the glass transition temperature development relative to the cure temperature [16] [27]. Networks that remain rubbery during polymerization exhibit different termination behavior compared to those that vitrify during cure [18]. The flexible dodecane spacer in 1,12-dodecanediol dimethacrylate contributes to maintaining higher molecular mobility compared to more rigid dimethacrylate structures [26] [30].

Mathematical Modeling of Reaction Kinetics

Mathematical modeling of 1,12-dodecanediol dimethacrylate polymerization kinetics requires consideration of multiple competing processes and diffusion limitations [15] [19]. The classical kinetic model based on steady-state radical concentration assumptions breaks down for crosslinking systems due to chain length dependent termination and reaction diffusion control [18] [31].

The fundamental rate expressions for free radical polymerization include initiation rate (Ri = 2fkd[I]), propagation rate (Rp = kp[M][R- ]), and termination rate (Rt = 2kt[R- ]²) [15] [21]. However, these expressions require modification for dimethacrylate systems to account for autoacceleration, chain length dependence, and diffusion limitations [5] [18].

Pseudo-kinetic rate constant methods have been developed to simplify complex reaction systems by treating apparent rate constants as functions of conversion [15]. This approach allows incorporation of diffusion effects and network formation impacts into kinetic models without explicit mechanistic detail [19]. The Levenberg-Marquardt method is commonly employed for parameter estimation in these models [15].

Temperature dependence of reaction kinetics follows modified Arrhenius behavior combined with Williams-Landel-Ferry relationships to account for free volume effects [19]. The propagation rate typically increases with temperature until depropagation becomes significant above 160°C for dimethacrylate systems [16]. Termination kinetics show complex temperature dependence due to competing mobility and reactivity effects [16] [19].

| Kinetic Parameter | Typical Value | Temperature Dependence | Units |

|---|---|---|---|

| Propagation rate constant (kp) | 10²-10³ | Arrhenius + WLF | L mol⁻¹ s⁻¹ |

| Termination rate constant (kt) | 10⁶-10⁹ | Complex, conversion-dependent | L mol⁻¹ s⁻¹ |

| Initiation efficiency (f) | 0.1-0.8 | Weakly temperature dependent | Dimensionless |

| Chain transfer constant (Ctr) | 10⁻⁴-10⁻² | Arrhenius | Dimensionless |

Mathematical models must incorporate gel point predictions, typically occurring at 5-10% conversion for tetrafunctional monomers [22] [23]. The Flory-Stockmayer theory provides theoretical foundations for gel point calculations, though modifications are needed for realistic dimethacrylate systems with cyclization and unequal reactivity [22]. Advanced models include population balance equations to track molecular weight distributions and crosslinking density evolution [40] [44].

Temperature-Dependent Polymerization Behavior

Temperature significantly influences the polymerization behavior of 1,12-dodecanediol dimethacrylate across multiple kinetic and thermodynamic aspects [16] [19]. The polymerization rate generally increases with temperature up to approximately 160°C for dimethacrylate systems, beyond which depropagation reactions begin to dominate [16]. This behavior creates three distinct temperature regimes with different kinetic characteristics [16].

In the low temperature regime (below 90°C), polymerization rates increase monotonically with temperature following classical Arrhenius behavior [16]. The autoacceleration effect is pronounced in this range, with maximum rates occurring at relatively low conversions [16]. Molecular mobility remains sufficient to maintain bimolecular termination mechanisms throughout most of the conversion range [16].

The intermediate temperature range (90-145°C for acrylates, 90-160°C for methacrylates) exhibits more complex behavior where chain transfer reactions begin to suppress autoacceleration [16]. The polymerization rate may actually decrease with increasing temperature in this regime due to enhanced chain transfer and reduced effective crosslinking [16]. Network formation becomes increasingly diffusion-controlled as vitrification approaches [16].

At high temperatures (above 160°C), depropagation reactions become thermodynamically favorable, leading to decreased polymerization rates and reduced final conversions [16]. The ceiling temperature for methacrylate polymerization approaches 210°C, above which net polymerization becomes negligible [16]. Chain transfer reactions become dominant, significantly affecting network structure and properties [16].

| Temperature Range | Polymerization Behavior | Rate Limiting Step | Network Characteristics |

|---|---|---|---|

| <90°C | Increasing rate with T | Propagation/termination | Dense, highly crosslinked |

| 90-160°C | Complex, possibly decreasing | Chain transfer effects | Moderately crosslinked |

| >160°C | Decreasing rate with T | Depropagation | Loosely crosslinked |

| >210°C | Negligible polymerization | Thermal decomposition | Network degradation |

Glass transition temperature development during polymerization creates additional temperature-dependent effects [5] [25]. The dynamic glass transition temperature increases with conversion, eventually approaching or exceeding the cure temperature and causing vitrification [5]. This transition dramatically alters reaction kinetics by severely restricting molecular mobility and shifting termination mechanisms [16] [27].

The flexible dodecane spacer in 1,12-dodecanediol dimethacrylate provides enhanced molecular mobility compared to more rigid dimethacrylate structures [26] [30]. This increased flexibility delays vitrification to higher conversions and maintains reaction rates at elevated temperatures [30]. The hydrophobic nature of the aliphatic chain also influences polymer-solvent interactions and swelling behavior in various environments [26].

The theoretical understanding of polymer network formation in 1,12-dodecanediol dimethacrylate systems is built upon several foundational models that describe the complex processes governing cross-linking dynamics and network architecture development. These models provide crucial insights into the fundamental mechanisms underlying the transformation from liquid monomers to three-dimensional polymer networks.

Classical Network Formation Theories

The Flory-Stockmayer Theory serves as the cornerstone for understanding gelation phenomena in dimethacrylate systems [1] [2]. This theory, originally developed for step-growth polymerization, provides a framework for predicting gel point occurrence based on monomer conversion. The theory operates under three fundamental assumptions: equal reactivity of all functional groups, exclusive intermolecular reactions, and negligible intramolecular cyclization [1] [2]. However, when applied to 1,12-dodecanediol dimethacrylate polymerization, the theory consistently underestimates the gel point due to the significant occurrence of cyclization reactions that do not contribute to overall network formation [3].

The Phantom Network Model represents another crucial theoretical framework for understanding network elasticity and mechanical properties [4] [5]. This model assumes a tree-like network structure where polymer chains behave as independent Gaussian chains between cross-link points. The model describes network strand conformations through a combined chain approach, incorporating both the network strand and virtual chains attached to its ends [4]. However, the phantom network model fails to account for topological defects such as loops and entanglements that are inherent in real dimethacrylate networks [6] [5].

Advanced Theoretical Approaches

The Replica Method provides a more sophisticated approach to modeling polymer network formation by considering the network in an expanded mathematical space [7] [4]. This method accounts for the overlapping and interconnected nature of real polymer networks, describing networks with strongly overlapping loops of finite sizes [7]. The replica approach enables the calculation of correlation functions and addresses the complex interactions between different network components, providing a more realistic representation of network heterogeneity [7].

Percolation Theory offers valuable insights into the sol-gel transition behavior of dimethacrylate networks [8] [9]. This theory describes network formation as a percolation process where connectivity develops through random bond formation. The percolation threshold corresponds to the gel point, and the theory can predict various network properties including gel fraction and connectivity [8] [9]. Recent advances in percolation theory have incorporated topological defects and spatial correlations to better describe real network behavior [9].

Kinetic Models of Network Formation

The Miller-Macosko Theory specifically addresses the formation of topological defects in polymer networks, particularly dangling chains of various orders [6]. This theory provides statistical descriptions of defect formation based on reaction efficiency and enables the prediction of dangling chain concentrations as functions of conversion [6]. The theory has been successfully applied to tetra-arm network systems to explain experimental observations of fracture energy variations with reaction efficiency [6].

Recent developments in network formation modeling have incorporated Monte Carlo simulation approaches that can account for cyclization reactions and spatial correlations [10] [11]. These simulations enable the prediction of network structure evolution throughout the polymerization process, including the formation of loops, dangling chains, and cross-link distributions [10] [11]. The Monte Carlo approach has proven particularly valuable for understanding the stochastic nature of network formation and predicting properties that are difficult to measure experimentally [10].

Cross-linking Density Relationships

The cross-linking density of 1,12-dodecanediol dimethacrylate networks represents a critical parameter that governs the mechanical, thermal, and chemical properties of the resulting polymer. Understanding the relationships between molecular structure, reaction conditions, and final cross-linking density is essential for predicting and controlling network properties.

Theoretical Cross-linking Density

The theoretical cross-linking density (qtheor) in dimethacrylate networks can be calculated from the concentration of double bonds and the molecular weight of the monomer [12]. For 1,12-dodecanediol dimethacrylate with a molecular weight of 338.48 g/mol, the theoretical cross-linking density is directly related to the double bond concentration (XDB) [12]. The approximation that the monomer molecular weight corresponds to the average molecular weight between cross-links (M_c) provides a useful starting point for network characterization [12].

However, the real cross-linking density (q) always differs from the theoretical value due to incomplete conversion and the presence of topological defects [12]. The relationship between real and theoretical cross-linking density can be expressed through various equations that incorporate the degree of conversion (DC) and account for network imperfections [12]. The most commonly used relationship is:

q = 2DC - 1/DC

This equation demonstrates that the real cross-linking density increases with conversion but approaches an asymptotic limit due to diffusion limitations and vitrification effects [12].

Factors Influencing Cross-linking Density

The molecular structure of 1,12-dodecanediol dimethacrylate significantly influences its cross-linking behavior [14]. The twelve-carbon aliphatic chain provides considerable flexibility, allowing for higher conversion and cross-linking density compared to more rigid dimethacrylates such as Bis-GMA [14]. The terminal methacrylate groups exhibit high reactivity, enabling efficient cross-linking under appropriate conditions [14].

Reaction conditions play a crucial role in determining final cross-linking density [15] [16]. Light intensity affects the rate of radical generation and consequently the spatial distribution of cross-links [15]. Higher light intensities can lead to more heterogeneous networks due to rapid gelation and diffusion limitations [15]. Temperature influences both reaction rate and monomer mobility, with elevated temperatures generally promoting higher conversion and cross-linking density [15].

The comonomer composition when 1,12-dodecanediol dimethacrylate is used in formulations with other dimethacrylates significantly affects cross-linking density [17] [18]. The relative reactivity of different dimethacrylates leads to compositional drift during polymerization, with more reactive monomers being consumed preferentially [17]. This phenomenon results in networks with varying cross-linking density throughout the structure [17].

Cross-linking Density Measurement

Dynamic Mechanical Analysis (DMA) provides a primary method for determining cross-linking density through the measurement of elastic modulus in the rubbery plateau region [12]. The cross-linking density can be calculated from the plateau modulus using rubber elasticity theory, although corrections may be necessary for highly cross-linked systems [12]. The relationship between modulus and cross-linking density is given by:

G = qRT

where G is the shear modulus, q is the cross-linking density, R is the gas constant, and T is the absolute temperature [12].

Swelling experiments offer an alternative approach to cross-linking density determination through the application of the Flory-Rhener equation [12]. The equilibrium swelling ratio in a good solvent is inversely related to the cross-linking density, providing a direct measure of network tightness [12]. However, swelling measurements must account for the interaction parameter between the polymer and solvent, which can vary with network structure [12].

Structure-Property Relationships

The cross-linking density of 1,12-dodecanediol dimethacrylate networks directly influences their mechanical properties [19] [20]. Higher cross-linking density generally results in increased elastic modulus, yield strength, and hardness, but may also lead to increased brittleness [19] [20]. The relationship between cross-linking density and properties is not always linear, particularly in highly cross-linked systems where heterogeneity becomes significant [20].

Glass transition temperature (Tg) shows a complex relationship with cross-linking density in dimethacrylate networks [19] [12]. While classical theories predict a linear increase in Tg with cross-linking density, experimental observations often show deviations due to network heterogeneity and the presence of unreacted monomers [19] [12]. The heterogeneity of highly cross-linked networks can lead to broad glass transitions and multiple T_g values [19].

Cyclization Phenomena During Polymerization

Cyclization reactions represent one of the most significant phenomena occurring during the polymerization of 1,12-dodecanediol dimethacrylate, profoundly influencing network structure and properties. These intramolecular reactions lead to the formation of loops that consume reactive groups without contributing to overall network cross-linking, resulting in structural defects that affect mechanical and physical properties.

Mechanisms of Cyclization

Primary cyclization occurs when a pendant double bond reacts intramolecularly with a radical on its propagating chain to form a loop [21] [22]. This reaction is particularly prevalent in flexible dimethacrylates like 1,12-dodecanediol dimethacrylate due to the high conformational freedom of the twelve-carbon aliphatic chain [21] [22]. The probability of primary cyclization depends on the chain flexibility, local concentration of reactive groups, and the kinetics of competing intermolecular reactions [21].

Back-biting cyclization represents a specific type of intramolecular reaction where a macroradical reacts with its own chain to form small rings [22]. For 1,12-dodecanediol dimethacrylate, the most likely back-biting reaction would form rings with 5-6 bonds, as these configurations are energetically favorable and kinetically accessible [22]. The formation of larger rings (7-21 bonds) occurs with lower probability but still contributes to overall cyclization [22].

The ring size distribution in cyclized 1,12-dodecanediol dimethacrylate networks spans from small back-biting rings to large loops formed through pendant group reactions [22]. Small rings (5-6 membered) form most readily due to favorable thermodynamics and kinetics, while larger rings form through the reaction of distant pendant groups within the same polymer chain [22]. The distribution of ring sizes affects the overall network properties, with smaller rings generally having less impact on mechanical properties [22].

Quantification of Cyclization

Experimental quantification of cyclization in dimethacrylate networks poses significant challenges due to the chemical equivalence of cyclized and cross-linked units [22]. However, kinetic modeling studies have estimated that in flexible dimethacrylates, approximately 30-50% of pendant double bonds may be consumed through cyclization reactions [23] [21]. For 1,12-dodecanediol dimethacrylate, the high flexibility of the dodecane chain suggests cyclization levels toward the higher end of this range [23].

Nuclear Magnetic Resonance (NMR) spectroscopy can provide indirect evidence of cyclization through the analysis of unreacted double bonds and network mobility [22]. The presence of mobile segments within highly cross-linked networks often indicates the formation of loops that reduce effective cross-linking density [22]. Advanced NMR techniques, including solid-state NMR and relaxometry, can distinguish between different types of molecular motion and provide insights into cyclization extent [22].

Kinetic modeling approaches have been developed to predict cyclization levels based on reaction conditions and monomer structure [21] [22]. These models incorporate the probability of intramolecular vs. intermolecular reactions based on local concentration and chain flexibility [21]. For 1,12-dodecanediol dimethacrylate, models predict significant cyclization due to the high flexibility of the aliphatic chain [21].

Impact on Network Properties

Mechanical properties are significantly affected by cyclization in 1,12-dodecanediol dimethacrylate networks [22] [6]. Cyclization reduces the effective cross-linking density, leading to lower elastic modulus and altered stress-strain behavior [22] [6]. However, the relationship is complex, as cyclization can also increase chain mobility and reduce brittleness [22]. The presence of loops introduces additional degrees of freedom that can enhance toughness while reducing stiffness [6].

Network heterogeneity is strongly influenced by cyclization reactions [22] [24]. The formation of loops creates regions with different local cross-linking densities, contributing to the overall heterogeneity of the network [22] [24]. This heterogeneity manifests as variations in mechanical properties, swelling behavior, and thermal transitions throughout the network [24]. Atomic force microscopy studies have revealed nanoscale phase domains attributable to variations in cyclization extent [24].

Gel point behavior is significantly affected by cyclization reactions [21] [22]. The consumption of reactive groups through cyclization delays gelation to higher conversions than predicted by classical theories [21] [22]. This delay occurs because cyclization contributes to conversion without increasing connectivity, effectively reducing the number of reactive sites available for intermolecular cross-linking [21].

Control of Cyclization

Reaction conditions can be manipulated to control cyclization extent in 1,12-dodecanediol dimethacrylate polymerizations [22] [25]. Higher concentrations favor intermolecular reactions over cyclization, as increased local concentration of reactive groups increases the probability of intermolecular encounters [25]. Dilution with solvents or inert components increases cyclization by reducing intermolecular reaction probability [25].

Temperature effects on cyclization are complex, as higher temperatures increase both reaction rates and chain mobility [22]. While increased mobility can enhance cyclization by facilitating intramolecular encounters, higher temperatures also accelerate intermolecular reactions [22]. The balance between these effects determines the overall cyclization extent under different thermal conditions [22].

Topological Constraints in Network Development

The development of topological constraints in 1,12-dodecanediol dimethacrylate networks represents a fundamental aspect of network architecture that significantly influences the final properties of the polymer. These constraints arise from the three-dimensional connectivity of the network and include various types of topological defects that affect chain mobility, mechanical response, and overall network performance.

Types of Topological Constraints

Entanglement constraints represent physical restrictions on chain motion that arise from the interpenetration of polymer chains [26] [4]. In 1,12-dodecanediol dimethacrylate networks, entanglements form during the early stages of polymerization when polymer chains are still mobile and can interweave before becoming permanently fixed by cross-linking [26]. These constraints operate on length scales of 1-10 nm and contribute significantly to the mechanical properties of the network [26].

Topological loops constitute one of the most important types of constraints in dimethacrylate networks [9] [6]. These loops arise from various mechanisms including primary cyclization, secondary cyclization, and the formation of higher-order cyclic structures [9] [6]. Universal scaling laws have been established for loop formation, showing that all cyclic topologies are functions of a single dimensionless parameter characterizing network formation conditions [9]. The loop fraction in networks follows predictable patterns that can be experimentally verified through mechanical testing [9].

Dangling chains represent another crucial class of topological defects that significantly impact network properties [6] [27]. These chains are attached to the network at only one end, contributing to polymer volume and conversion without participating in load transfer [6] [27]. Dangling chains of different orders (first, second, third, and fourth order) have been identified and characterized, each contributing differently to network properties [6] [27]. The presence of dangling chains generally reduces both elastic modulus and fracture energy, though the effects depend on the specific order and concentration of the defects [6].

Formation Mechanisms

Autoacceleration effects during polymerization lead to the formation of topological constraints through the rapid development of high-conversion regions [22] [15]. In 1,12-dodecanediol dimethacrylate systems, autoacceleration occurs when local viscosity increases sufficiently to reduce termination rates while maintaining propagation rates [22]. This process creates microgel domains with high cross-linking density surrounded by less cross-linked matrix material [22].

Diffusion limitations become increasingly important as polymerization progresses and network formation restricts molecular mobility [15] [22]. These limitations lead to the formation of topological constraints as reactive groups become spatially separated and unable to participate in further cross-linking reactions [15]. The twelve-carbon aliphatic chain in 1,12-dodecanediol dimethacrylate provides some protection against severe diffusion limitations due to its inherent flexibility [15].

Reaction-diffusion coupling governs the spatial distribution of topological constraints throughout the network [15] [22]. The interplay between reaction kinetics and molecular diffusion determines whether constraints form uniformly or in localized regions [15]. High light intensities and rapid polymerization can lead to more heterogeneous constraint distributions due to spatial gradients in conversion and cross-linking density [15].

Characterization of Topological Constraints

Scattering techniques provide powerful methods for characterizing topological constraints on multiple length scales [28] [29]. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can reveal spatial heterogeneities in cross-linking density that correspond to different types of topological constraints [28] [29]. These techniques are particularly useful for identifying constraints operating on length scales of 10-100 nm [28].

Dynamic mechanical analysis offers insights into topological constraints through the measurement of viscoelastic properties [5] [6]. The temperature and frequency dependence of mechanical properties reflects the presence of different types of constraints and their relaxation behavior [5]. Multiple relaxation processes often observed in dimethacrylate networks can be attributed to different types of topological constraints [5].

Nuclear magnetic resonance spectroscopy provides molecular-level information about topological constraints through the analysis of chain dynamics and local environment [28] [22]. Solid-state NMR techniques can distinguish between different types of molecular motion and identify constraints that restrict chain mobility [28]. The measurement of residual dipolar couplings has proven particularly useful for quantifying network mesh structure and local network defects [28].

Impact on Network Properties

Mechanical properties are strongly influenced by the distribution and concentration of topological constraints [6] [27]. Constraints such as entanglements and effective cross-links contribute positively to mechanical properties by providing additional load-bearing pathways [6] [27]. However, defects such as dangling chains and loops can reduce effective cross-linking density and alter stress distribution patterns [6] [27]. The balance between different types of constraints determines the overall mechanical response of the network [6].

Fracture behavior is particularly sensitive to topological constraints, as these defects can act as stress concentrators or toughening mechanisms depending on their type and distribution [6] [27]. Recent modeling work has shown that topological defects can either increase or decrease fracture energy depending on whether they enhance effective chain length or introduce inactive material [6] [27]. The optimization of fracture properties requires careful control of constraint formation during polymerization [6].

Swelling and transport properties are significantly affected by topological constraints through their influence on network mesh size and connectivity [28] [30]. Constraints that reduce effective cross-linking density tend to increase swelling and permeability, while those that create additional restrictions reduce these properties [28] [30]. The heterogeneous distribution of constraints leads to non-uniform swelling and transport behavior throughout the network [28].

Heterogeneity in Methacrylate Networks

The heterogeneity of 1,12-dodecanediol dimethacrylate networks represents a fundamental characteristic that profoundly influences their properties and performance. This heterogeneity manifests across multiple length scales, from molecular-level variations in cross-linking density to macroscopic property gradients, and arises from the complex interplay of reaction kinetics, diffusion limitations, and molecular structure.

Origins of Network Heterogeneity

Kinetic heterogeneity emerges from the non-uniform distribution of reactive species and the stochastic nature of free radical polymerization [22] [15]. In 1,12-dodecanediol dimethacrylate systems, the initial distribution of radicals determines the locations where highly cross-linked domains begin to form [22] [15]. The autoacceleration effect, which occurs when local viscosity increases sufficiently to reduce termination rates while maintaining propagation rates, leads to the formation of microgel domains with exceptionally high cross-linking density [22].

Diffusion-controlled heterogeneity develops as the polymerization progresses and network formation restricts molecular mobility [15] [22]. The flexible twelve-carbon chain in 1,12-dodecanediol dimethacrylate provides some advantages in this regard, as it maintains mobility longer than more rigid dimethacrylates [15]. However, even with this flexibility, diffusion limitations eventually lead to the formation of regions with different cross-linking densities and the trapping of unreacted monomers [15] [22].

Structural heterogeneity arises from the inherent differences in reaction mechanisms and the formation of topological defects [22] [24]. The competition between intermolecular cross-linking and intramolecular cyclization creates regions with varying effective cross-linking densities [22]. Additionally, the formation of beta-polymer (highly branched, soluble polymer) early in the polymerization process contributes to structural heterogeneity by creating domains with different molecular architectures [22].

Characterization of Heterogeneity

Atomic Force Microscopy (AFM) has emerged as a powerful technique for visualizing heterogeneity in dimethacrylate networks at the nanoscale [24]. Phase imaging AFM can resolve heterogeneous structures with feature sizes of 10-20 nm, revealing worm-like patterns characteristic of phase-separated domains [24]. These studies have shown that dimethacrylate networks contain stiff phases (likely highly cross-linked regions) and soft phases (likely loosely cross-linked regions) that coexist within the same material [24].

Scattering techniques provide complementary information about heterogeneity on different length scales [28] [29]. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can quantify density fluctuations and structural correlations over length scales of 1-100 nm [28] [29]. These techniques have revealed that dimethacrylate networks exhibit significant structural heterogeneity that depends on polymerization conditions and monomer structure [28].

Dynamic mechanical analysis reveals heterogeneity through the breadth of relaxation transitions and the presence of multiple relaxation processes [5] [12]. Heterogeneous networks typically exhibit broader glass transitions and multiple tan delta peaks, reflecting the distribution of local environments and mobilities [5] [12]. The temperature dependence of mechanical properties can provide insights into the types and distributions of heterogeneity present [5].

Types of Heterogeneous Domains

Microgel domains represent highly cross-linked regions that form through autoacceleration effects and radical clustering [22] [24]. These domains, typically 10-100 nm in size, exhibit significantly higher cross-linking density than the surrounding matrix [22] [24]. In 1,12-dodecanediol dimethacrylate networks, microgel domains contribute to increased local stiffness and can act as reinforcing elements [22].

Loosely cross-linked regions form in areas where radical concentration is low or where diffusion limitations prevent complete reaction [22] [15]. These regions, often 50-500 nm in size, contribute to overall network flexibility but may also represent weak points for mechanical failure [22]. The presence of loosely cross-linked regions can lead to non-uniform stress distribution and reduced overall network performance [22].

Unreacted monomer pockets represent regions where polymerization has been incomplete, leaving trapped monomer within the network structure [22] [31]. These pockets, typically 1-50 nm in size, can affect chemical resistance and long-term stability [22] [31]. The extraction of unreacted monomer from cured networks has been used to quantify the extent of these heterogeneities [22].

Impact on Network Properties

Mechanical property variations result directly from structural heterogeneity in dimethacrylate networks [20] [5]. Heterogeneous networks typically exhibit lower overall mechanical properties than their homogeneous counterparts due to stress concentration effects and the presence of weak regions [20] [5]. The distribution of heterogeneities determines whether the network behaves more like a composite material with reinforcing domains or a weakened structure with critical defects [20].

Transport property heterogeneity manifests as variations in permeability and diffusion coefficients throughout the network [28] [30]. Loosely cross-linked regions provide preferential pathways for molecular transport, while highly cross-linked domains act as barriers [28] [30]. This heterogeneity can lead to complex transport behavior that is difficult to predict from average network properties [28].

Thermal property distributions reflect the heterogeneous nature of dimethacrylate networks through broad glass transitions and multiple thermal events [12] [19]. The heterogeneity of cross-linking density leads to distributions of local glass transition temperatures, resulting in broad thermal transitions that can span significant temperature ranges [12] [19]. This thermal heterogeneity affects processing conditions and service temperature ranges [12].

Control and Optimization

Reaction condition optimization represents the primary approach to controlling heterogeneity in 1,12-dodecanediol dimethacrylate networks [15] [25]. Controlled initiation rates, uniform light exposure, and appropriate temperature control can minimize the formation of heterogeneous domains [15] [25]. The use of lower light intensities and longer exposure times generally produces more homogeneous networks by allowing greater diffusion of reactive species [15].

Formulation strategies can be employed to reduce heterogeneity through the use of compatible comonomers and additives [17] [18]. The addition of low-viscosity diluent monomers can improve mixing and reduce the tendency toward heterogeneous domain formation [17]. However, the choice of comonomers must balance heterogeneity reduction with the maintenance of desired final properties [17].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

121150-60-5